molecular formula C10H10BrN3 B14910211 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Cat. No.: B14910211
M. Wt: 252.11 g/mol
InChI Key: BFICIZISJWOCNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromobenzylamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

7-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

InChI

InChI=1S/C10H10BrN3/c11-7-1-2-8-9(5-7)14-4-3-12-6-10(14)13-8/h1-2,5,12H,3-4,6H2

InChI Key

BFICIZISJWOCNB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=C(C=C3)Br)CN1

Origin of Product

United States

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